molecular formula C15H11NO B1362635 4-Phenyl-quinolin-2-ol CAS No. 5855-57-2

4-Phenyl-quinolin-2-ol

Cat. No.: B1362635
CAS No.: 5855-57-2
M. Wt: 221.25 g/mol
InChI Key: QKQNVNSIRYIHDD-UHFFFAOYSA-N
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Description

4-Phenyl-quinolin-2-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The structure of this compound consists of a quinoline ring system with a phenyl group attached at the 4-position and a hydroxyl group at the 2-position. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules.

Scientific Research Applications

4-Phenyl-quinolin-2-ol has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Due to its pharmacological properties, this compound is being investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

Quinoline derivatives have been found to have a wide range of biological targets due to their versatile applications in medicinal chemistry . For instance, some quinoline derivatives have shown selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .

Mode of Action

It’s known that quinoline derivatives can interact with their targets in various ways, leading to different biological effects . For example, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Biochemical Pathways

Quinoline derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities . For instance, some quinoline derivatives have been found to have antimitotic properties, affecting cell division and growth .

Pharmacokinetics

Risks of drug-drug interactions and ames toxicity (mutagenic) were detected .

Result of Action

Quinoline derivatives have been found to have a wide range of biological effects, including antimalarial, antimicrobial, antiviral, and anticancer activities .

Action Environment

It’s known that the synthesis and functionalization of quinoline derivatives can be influenced by various factors, including the use of transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Future Directions

Quinoline and its structural congeners are versatile chemical entities that are ubiquitously present as core structures of pharmaceuticals, agrochemicals, and functional organic materials . The discovery of new and better drugs from the original naturally occurring quinoline and quinazoline alkaloids is a potential future direction .

Biochemical Analysis

Biochemical Properties

4-Phenyl-quinolin-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play a pivotal role in regulating cell growth, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-quinolin-2-ol can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. For instance, the reaction between 2-aminobenzophenone and benzaldehyde under acidic conditions can yield this compound.

Another method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline derivative. This method is particularly useful for synthesizing substituted quinolines.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the reaction. Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-quinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 4-Phenyl-quinolin-2-ol, known for its wide range of biological activities.

    4-Phenylquinoline: Lacks the hydroxyl group at the 2-position but shares similar structural features.

    2-Phenylquinoline: Has the phenyl group at the 2-position instead of the 4-position.

Uniqueness

This compound is unique due to the presence of both the phenyl group at the 4-position and the hydroxyl group at the 2-position. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.

Properties

IUPAC Name

4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQNVNSIRYIHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207264
Record name 3-Deoxyviridicatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-57-2
Record name 3-Deoxyviridicatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyviridicatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of o-amino benzophenone (10 g) and acetic acid anhydride (10 ml) in tetrahydrofuran (150 ml) was refluxed for 8 hours. The mixture was thereafter evaporated and the residue was partitioned between sat NaHCO3, (20 ml) and diethylether (150 ml). The organic phase was dried and evaporated to give a yellow oil which was redissolved in dimethyl formamide (150 ml). To this solution was added NaH (5 g) and the mixture was stirred at 110° C. for 11/2 hour, whereafter it was cooled to room temperature, and poured into water (300 ml). This treatment afforded a precipitate of the title compound as pale crystals, which were collected by filtration. The crystals were washed with water and dried. M.p. 244°-247° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Benzoylacetanilide (150 g) (prepared according to the method of Brown et al., J. Am. Chem. Soc., 79, 2919, (1957)) in concentrated sulphuric acid (76%) (130 cc) is heated for 4 hours at 100° C. The reaction mixture is slowly poured with stirring in distilled water (3150 cc). The precipitate obtained is filtered, washed with water and then with acetone, and dried at 40° C. under reduced pressure. The residue obtained is recrystallised in ethanol. (white solid; m.p.=268°-269° C.)
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Quantity
3150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.